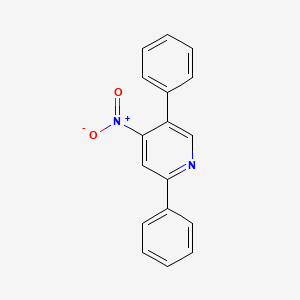
4-Nitro-2,5-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2,5-diphenylpyridine is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol It is characterized by a pyridine ring substituted with nitro and phenyl groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,5-diphenylpyridine typically involves the nitration of 2,5-diphenylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-2,5-diphenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating.
Major Products Formed:
Reduction: 4-Amino-2,5-diphenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2,5-diphenylpyridine is primarily influenced by the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of nitro and phenyl groups.
4-Phenylisocinchomeronic acid: Another pyridine derivative with different substituents.
Uniqueness: 4-Nitro-2,5-diphenylpyridine is unique due to the presence of both nitro and phenyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo specific reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C17H12N2O2 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-nitro-2,5-diphenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-11-16(14-9-5-2-6-10-14)18-12-15(17)13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
PTWOMANBWSZERO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
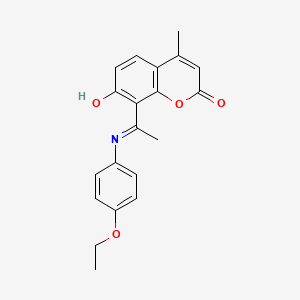

![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
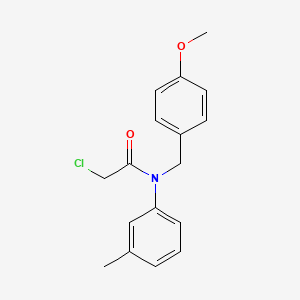
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)


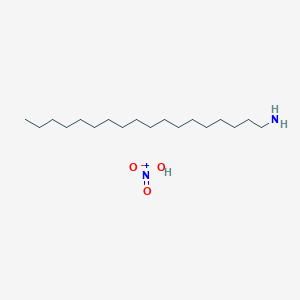
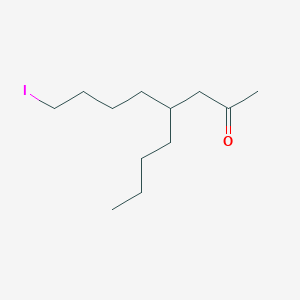
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
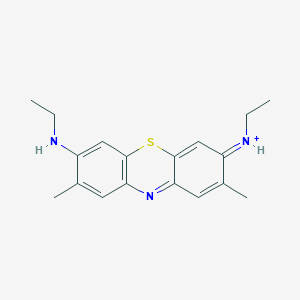
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
